molecular formula C12H15IO2 B14844544 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene

2-Cyclopropoxy-4-iodo-1-isopropoxybenzene

Katalognummer: B14844544
Molekulargewicht: 318.15 g/mol
InChI-Schlüssel: UKKJMNFSQMPXQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with an iodine atom. It is used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the halogen exchange reaction, where an aryl bromide is converted to an aryl iodide using copper-catalyzed reactions . The reaction conditions often include the use of solvents and ligands to facilitate the exchange and improve yield.

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene may involve large-scale halogen exchange reactions, utilizing optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, although recrystallization may also be employed in some cases .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropoxy-4-iodo-1-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy and isopropoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where precise control over chemical reactions is required .

Eigenschaften

Molekularformel

C12H15IO2

Molekulargewicht

318.15 g/mol

IUPAC-Name

2-cyclopropyloxy-4-iodo-1-propan-2-yloxybenzene

InChI

InChI=1S/C12H15IO2/c1-8(2)14-11-6-3-9(13)7-12(11)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3

InChI-Schlüssel

UKKJMNFSQMPXQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.